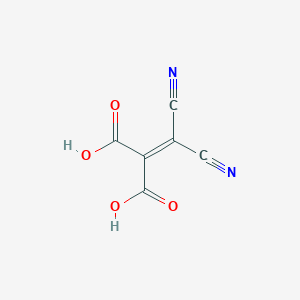![molecular formula C15H22O B15160091 Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- CAS No. 681035-69-8](/img/structure/B15160091.png)
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is a chemical compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of a methyl group and a trimethylcyclopentyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile . This reaction typically requires the presence of a strong base and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .
化学反応の分析
Types of Reactions
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- has a wide range of applications in scientific research:
作用機序
The mechanism by which Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- exerts its effects involves interactions with molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways . Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2,4-Dimethylphenol: Another related compound with two methyl groups on the aromatic ring, affecting its chemical properties and uses.
Uniqueness
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These features influence its reactivity and make it suitable for specialized applications in various fields .
特性
CAS番号 |
681035-69-8 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-6-7-13(16)12(10-11)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m0/s1 |
InChIキー |
OJURUWLXPJSRPZ-HNNXBMFYSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)[C@@]2(CCCC2(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


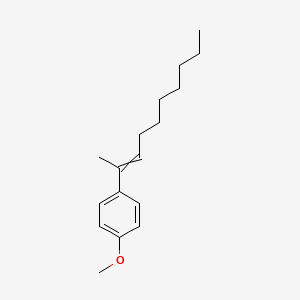
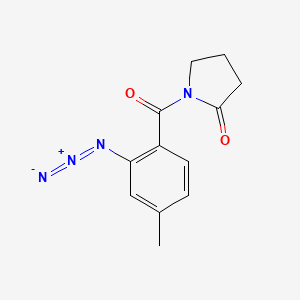
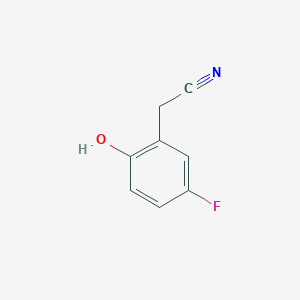
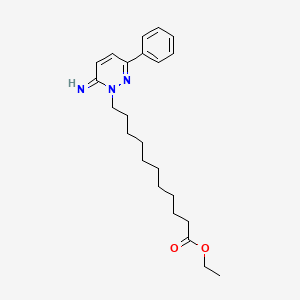
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
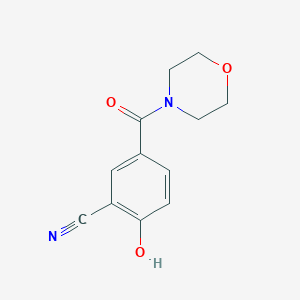
![4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile](/img/structure/B15160042.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
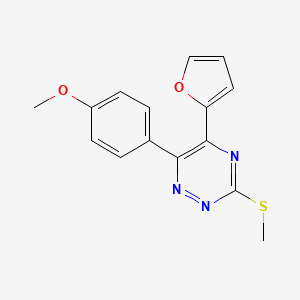
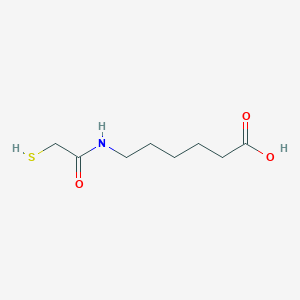
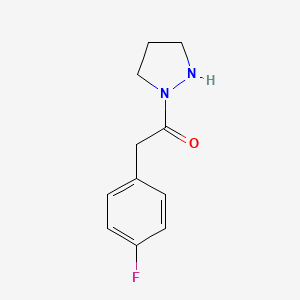
![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
